Methyl 4-Piperidin-1-ylpyridine-2-carboxylate
Overview
Description
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₆N₂O₂. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Piperidin-1-ylpyridine-2-carboxylate typically involves the reaction of 4-piperidin-1-ylpyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Piperidin-1-ylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 4-Piperidin-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Piperidinone: Contains a carbonyl group, leading to different reactivity.
Pyridine derivatives: Share the pyridine ring but differ in substituents and properties
Uniqueness: Methyl 4-Piperidin-1-ylpyridine-2-carboxylate is unique due to its combination of the piperidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-piperidin-1-ylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-9-10(5-6-13-11)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMSARIORTJCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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